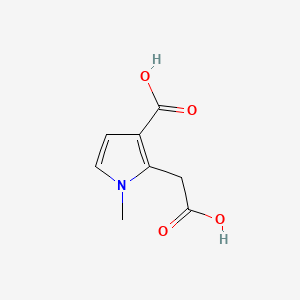

2-(Carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(carboxymethyl)-1-methylpyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-9-3-2-5(8(12)13)6(9)4-7(10)11/h2-3H,4H2,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCEANTQTOYOMSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=C1CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00232763 | |

| Record name | 3-Carboxy-1-methyl-1H-pyrrole-2-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00232763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83863-74-5 | |

| Record name | 3-Carboxy-1-methyl-1H-pyrrole-2-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83863-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Carboxy-1-methyl-1H-pyrrole-2-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083863745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Carboxy-1-methyl-1H-pyrrole-2-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00232763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-carboxy-1-methyl-1H-pyrrole-2-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.741 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid, a notable pyrrole derivative, serves as a versatile scaffold in synthetic and medicinal chemistry. Its bifunctional nature, featuring two carboxylic acid groups with distinct electronic environments, presents unique opportunities for the selective synthesis of complex molecules. This technical guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, and its role as a synthetic intermediate. While extensive biological studies on this specific compound are not widely documented, its structural motifs are present in various biologically active molecules, suggesting its potential in drug discovery and agrochemical development. This document consolidates available experimental data with theoretical predictions to offer a thorough resource for researchers.

Physicochemical Properties

This compound is a light brown solid at room temperature.[1] Due to the presence of two carboxylic acid moieties, it is expected to have limited solubility in nonpolar organic solvents and greater solubility in polar protic solvents and aqueous bases. For optimal stability, it is recommended to store the compound at 0-8°C.[1]

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 83863-74-5 | [1] |

| Molecular Formula | C₈H₉NO₄ | [1] |

| Molecular Weight | 183.16 g/mol | [1] |

| Appearance | Light brown solid | [1] |

| Storage Conditions | 0-8°C | [1] |

| Predicted pKa₁ | ~3-4 | Theoretical |

| Predicted pKa₂ | ~4-5 | Theoretical |

| Predicted LogP | 0.7 to 1.2 | Theoretical |

Note: pKa and LogP values are theoretical estimations based on the structure and data for similar compounds. The two carboxylic acid groups are expected to have slightly different pKa values due to their positions on the pyrrole ring.

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the methyl, methylene, and pyrrole ring protons. The acidic protons of the carboxylic acids may appear as broad singlets at a downfield chemical shift, which can be concentration and solvent-dependent.

Table 2: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| N-CH₃ | 3.6 - 3.8 | s |

| -CH₂-COOH | 3.8 - 4.0 | s |

| Pyrrole H-4 | 6.4 - 6.6 | d |

| Pyrrole H-5 | 6.6 - 6.8 | d |

| -COOH | 10 - 13 (broad) | s |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will feature signals for the two distinct carbonyl carbons of the carboxylic acids, the carbons of the pyrrole ring, the N-methyl group, and the methylene group.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| N-CH₃ | ~30 |

| -CH₂- | ~33 |

| Pyrrole C-4 | ~109 |

| Pyrrole C-5 | ~113 |

| Pyrrole C-3 | ~122 |

| Pyrrole C-2 | ~133 |

| -C=O (carboxymethyl) | ~170 |

| -C=O (pyrrole-3-carboxylic) | ~168 |

Infrared (IR) Spectroscopy

The IR spectrum of this dicarboxylic acid is characterized by the presence of two distinct carbonyl (C=O) stretching vibrations. One is attributed to the carbonyl group conjugated with the aromatic pyrrole ring, and the other to the non-conjugated carboxylic acid of the carboxymethyl group.

Table 4: Key IR Absorptions

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500-3300 | Broad |

| C=O (Non-conjugated) | 1699 | Sharp |

| C=O (Conjugated) | 1652 | Sharp |

| C-O | 1200-1300 | Strong |

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a molecular ion peak corresponding to its molecular weight. Plausible fragmentation patterns would involve the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂).

Reactivity and Synthetic Applications

This compound is a valuable building block in organic synthesis, primarily utilized for its dual carboxylic acid functionalities which allow for further chemical modifications.[2] It serves as a template for designing multifunctional ligands, for instance, in the development of molecules with potential psychotropic activity.[2]

The two carboxylic acid groups exhibit different reactivity, which can be exploited for selective chemical transformations. The carboxylic acid at the 3-position is conjugated with the pyrrole ring, which influences its electronic properties compared to the non-conjugated carboxylic acid of the carboxymethyl group at the 2-position. This difference in reactivity is crucial for achieving regioselectivity in reactions such as amidation.[2]

Logical Synthesis Pathway

A plausible synthetic route for this compound, though not explicitly detailed in the searched literature, can be conceptualized through established pyrrole synthesis methodologies. A potential pathway could involve the cyclization of appropriate precursors to form the pyrrole ring, followed by functional group manipulations to introduce the carboxymethyl and carboxylic acid moieties.

Caption: A conceptual workflow for the synthesis of the target compound.

Experimental Protocols

While a protocol for the synthesis of the title compound is not available, a detailed methodology for its use in an amide coupling reaction has been published. This provides valuable insight into its handling and reactivity.

Synthesis of 2-(2-(Benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid

This protocol demonstrates the selective amidation of the non-conjugated carboxylic acid group.

Materials:

-

This compound

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Benzylamine

-

Dichloromethane (DCM)

Procedure:

-

A solution of this compound (100 mg, 0.54 mmol), TBTU (346.77 mg, 1.08 mmol), and DIPEA (23 µL, 0.13 mmol) in DCM (10 mL) is stirred at room temperature for 15 minutes.[2]

-

Benzylamine (71 µL, 0.65 mmol) is then added to the mixture.[2]

-

The reaction mixture is stirred for 5 minutes in a microwave reactor (2.45 GHz, 200 W) at 30°C.[2]

-

The reaction progress is monitored by thin-layer chromatography (TLC) using a DCM:MeOH (9:1) solvent system and high-performance liquid chromatography (HPLC).[2]

-

The final product is purified by column chromatography.[3]

Caption: Experimental workflow for the amidation of the target compound.

Biological Activity and Potential Applications

The specific biological activities of this compound have not been extensively documented in the available literature.[2] However, the pyrrole scaffold is a key component in numerous compounds with a wide range of pharmacological properties, including anticancer, antimicrobial, and antitubercular activities.[2]

Given its structure, this compound is a valuable intermediate for the synthesis of novel therapeutic agents. Its dual carboxylic functionalities offer versatile sites for chemical modification, enabling the creation of diverse libraries of compounds for biological screening.[2] For example, it has been used as a template for the design of new multifunctional ligands with potential psychotropic activity.[2]

The broader family of pyrrole-3-carboxylic acid amides is of significant interest in drug discovery, as this substructure is central to highly successful drugs like Atorvastatin and Sunitinib.[4] Therefore, derivatives of this compound represent a promising area for future research in the development of new pharmaceuticals.

Conclusion

This compound is a strategically important building block for chemical synthesis. While detailed experimental data on the compound itself is sparse, its utility in the synthesis of more complex molecules is evident. The distinct reactivity of its two carboxylic acid groups allows for selective functionalization, making it a valuable tool for medicinal chemists and researchers in drug development. Further investigation into the direct biological activities of this compound and its simple derivatives could unveil new therapeutic potentials. This guide serves as a foundational resource to stimulate and support such future research endeavors.

References

A Technical Guide to (3-Carboxy-1-methyl-1H-pyrrol-2-yl)acetic acid: Structure, Properties, and Synthesis

Disclaimer: (3-Carboxy-1-methyl-1H-pyrrol-2-yl)acetic acid is a specific derivative of pyrrole. As of this writing, publicly accessible scientific literature and chemical databases contain limited specific experimental data for this exact compound. The following guide provides structural information based on its IUPAC name, a proposed synthesis protocol based on established chemical principles, and, for comparative purposes, experimental data for the well-documented, structurally related non-steroidal anti-inflammatory drug (NSAID), Tolmetin.

Core Structure and Chemical Identity

(3-Carboxy-1-methyl-1H-pyrrol-2-yl)acetic acid is a dicarboxylic acid derivative of N-methylpyrrole. The structure consists of a central 1-methyl-1H-pyrrole ring substituted at the 2-position with an acetic acid group and at the 3-position with a carboxyl group.

Below is a diagram representing the chemical structure derived from its systematic name.

Caption: 2D structure of (3-Carboxy-1-methyl-1H-pyrrol-2-yl)acetic acid.

Physicochemical Data (Comparative)

| Property | Value (for Tolmetin) | Data Source |

| CAS Number | 26171-23-3 | NIST, PubChem[1][2][3][4] |

| Molecular Formula | C₁₅H₁₅NO₃ | PubChem[1][3][4] |

| Molecular Weight | 257.28 g/mol | PubChem, NIST[2][3] |

| Appearance | Crystals from acetonitrile | ChemicalBook[1] |

| Melting Point | 191 °C | ChemicalBook[1] |

| pKa | 4.46 | ChemicalBook[1] |

| Water Solubility | Soluble | ChemicalBook[1] |

| SMILES | CN1C(CC(O)=O)=CC=C1C(=O)C1=CC=C(C)C=C1 | ChemShuttle[5] |

| InChIKey | UPSPUYADGBWSHF-UHFFFAOYSA-N | NIST[2] |

Proposed Experimental Synthesis Protocol

A plausible synthetic route to (3-Carboxy-1-methyl-1H-pyrrol-2-yl)acetic acid could involve the functionalization of a pre-formed pyrrole ring. A key challenge is the regioselective introduction of substituents at the C2 and C3 positions. The following is a hypothetical, multi-step protocol based on known pyrrole chemistry.

Step 1: Synthesis of a Suitable Pyrrole Precursor A common strategy for synthesizing substituted pyrroles is the Paal-Knorr synthesis or related methods. For this target molecule, a plausible starting point would be the synthesis of a 1-methyl-1H-pyrrole-2-acetate ester with a group at the 3-position that can be converted to a carboxylic acid (e.g., a cyano or ester group).

Step 2: Carboxylation of the Pyrrole Ring Assuming a precursor like methyl (1-methyl-1H-pyrrol-2-yl)acetate is synthesized, a subsequent Friedel-Crafts acylation or a Vilsmeier-Haack reaction could introduce a formyl group at the 3-position. This formyl group can then be oxidized to a carboxylic acid. Alternatively, direct carboxylation using a strong base followed by quenching with carbon dioxide could be explored, though regioselectivity might be an issue.

Step 3: Hydrolysis The final step would involve the hydrolysis of the ester group of the acetic acid side chain to yield the desired dicarboxylic acid product.

A generalized workflow for this proposed synthesis is outlined below.

Caption: Hypothetical workflow for the synthesis of the target compound.

Biological Activity and Signaling Pathways (Comparative)

There is no specific information regarding the biological activity of (3-Carboxy-1-methyl-1H-pyrrol-2-yl)acetic acid. However, the related compound, Tolmetin, is a non-steroidal anti-inflammatory drug (NSAID).[3] Its mechanism of action involves the inhibition of the cyclooxygenase (COX) enzymes (EC 1.14.99.1), which are key in the synthesis of prostaglandins, important mediators of inflammation and pain.[3]

The general signaling pathway affected by Tolmetin and other NSAIDs is the arachidonic acid pathway.

Caption: Inhibition of prostaglandin synthesis by Tolmetin.

It is plausible that (3-Carboxy-1-methyl-1H-pyrrol-2-yl)acetic acid could be investigated for similar biological activities due to its structural similarity to other pharmacologically active pyrrole derivatives. However, any such activity is purely speculative without experimental validation.

References

- 1. 2-[1-Methyl-5-(4-methylbenzoyl)-pyrrol-2-yl]acetic acid(26171-23-3) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 2. Tolmetin [webbook.nist.gov]

- 3. Tolmetin | C15H15NO3 | CID 5509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pschemicals.com [pschemicals.com]

- 5. chemshuttle.com [chemshuttle.com]

Technical Guide: Physicochemical and Synthetic Profile of 2-Carboxymethyl-1-methylpyrrole-3-carboxylic Acid (CAS 83863-74-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Carboxymethyl-1-methylpyrrole-3-carboxylic acid, registered under CAS number 83863-74-5, is a dicarboxylic acid derivative of a methyl-substituted pyrrole. While extensive research on the specific biological activities and mechanisms of action of this compound is not widely published, it serves as a valuable bifunctional building block in synthetic organic chemistry. Its structural features, particularly the two carboxylic acid groups with different reactivities, make it a versatile precursor for the synthesis of a variety of more complex molecules. This guide provides a summary of its known chemical characteristics and a detailed experimental protocol for a representative synthetic transformation.

Core Chemical Characteristics

The fundamental physicochemical properties of 2-Carboxymethyl-1-methylpyrrole-3-carboxylic acid are summarized below.

| Property | Value | Reference |

| CAS Number | 83863-74-5 | [1][2] |

| Molecular Formula | C₈H₉NO₄ | [1] |

| Molecular Weight | 183.16 g/mol | [1] |

| Appearance | Light brown solid | [1] |

| Purity | ≥95% (HPLC) | [1] |

| Storage Conditions | 0-8°C | [1] |

Spectroscopic Data

Infrared (IR) spectroscopy data for 2-Carboxymethyl-1-methylpyrrole-3-carboxylic acid reveals characteristic peaks for its functional groups.

| Spectral Feature | Wavenumber (cm⁻¹) | Interpretation | Reference |

| Carbonyl Stretching (non-conjugated) | 1699 | C=O stretch of the carboxymethyl group | [3] |

| Carbonyl Stretching (conjugated) | 1652 | C=O stretch of the carboxylic acid group conjugated with the pyrrole ring | [3] |

| O-H Stretching | 2500-3300 (broad) | Hydrogen-bonded hydroxyl groups of the carboxylic acids | [4][5] |

Synthetic Application: Amide Synthesis

The presence of two carboxylic acid groups on the molecule allows for selective chemical modifications. The non-conjugated carboxylic acid of the carboxymethyl group is more susceptible to amidation under certain conditions. A detailed protocol for the synthesis of 2-(2-(benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid is provided below as a key example of its synthetic utility.[3]

Experimental Protocol: Synthesis of 2-(2-(benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid[3]

Materials:

-

2-Carboxymethyl-1-methyl-1H-pyrrole-3-carboxylic acid (100 mg, 0.54 mmol)

-

TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) (346.77 mg, 1.08 mmol)

-

DIPEA (N,N-Diisopropylethylamine) (23 µL, 0.13 mmol)

-

Benzylamine (71 µL, 0.65 mmol)

-

Dichloromethane (DCM) (10 mL)

-

Methanol (for chromatography)

Equipment:

-

Microwave reactor

-

Standard laboratory glassware

-

Magnetic stirrer

-

Thin-layer chromatography (TLC) plates

-

High-performance liquid chromatography (HPLC) system

-

Column chromatography setup

Procedure:

-

A solution of 2-carboxymethyl-1-methyl-1H-pyrrole-3-carboxylic acid (100 mg, 0.54 mmol), TBTU (346.77 mg, 1.08 mmol), and DIPEA (23 µL, 0.13 mmol) in DCM (10 mL) was stirred at room temperature for 15 minutes.

-

To this solution, benzylamine (71 µL, 0.65 mmol) was added.

-

The reaction mixture was then stirred for 5 minutes in a microwave reactor at 30°C.

-

The progress of the reaction was monitored by TLC using a DCM:MeOH (9:1) solvent system and by HPLC.

-

Upon completion, the product was purified using column chromatography with a DCM:MeOH (9:1) mobile phase, followed by preparative HPLC to yield the pure product.

Potential Research Applications

While the direct biological activity of 2-Carboxymethyl-1-methylpyrrole-3-carboxylic acid is not extensively documented, its utility as a synthetic intermediate suggests several areas of potential application for its derivatives:

-

Pharmaceutical Development: As a building block, it can be used in the synthesis of various pharmaceutical compounds, with some sources suggesting potential applications in the development of drugs targeting neurological disorders.[1]

-

Agrochemicals: The pyrrole scaffold is present in some fungicides that act by inhibiting Complex II of the mitochondrial respiratory chain. This compound could serve as a precursor for novel agrochemical agents.

-

Biochemical Research: Its derivatives can be synthesized to be used as probes in studies of metabolic pathways and enzyme activities.[1]

Visualized Experimental Workflow

The following diagram illustrates the workflow for the synthesis of 2-(2-(benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid.

Caption: Workflow for the synthesis of an amide derivative of CAS 83863-74-5.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-carboxymethyl-1-methylpyrrole-3-carboxylic acid | CAS 83863-74-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid [mdpi.com]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 5. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Profile of 2-(Carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid (CAS Number: 83863-74-5).[1] Due to the limited availability of experimentally derived spectra for this specific compound in public databases, this document combines reported data with predicted spectroscopic characteristics based on its chemical structure. Detailed, standardized experimental protocols for obtaining such data are also provided to facilitate further research and analysis.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₉NO₄[1]

-

Molecular Weight: 183.16 g/mol [1]

-

Structure:

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference/Prediction |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acids) | Predicted |

| ~2950 | Medium | C-H stretch (Methyl and Methylene) | Predicted |

| 1699 | Strong | C=O stretch (Non-conjugated Carboxylic Acid) | [2] |

| 1652 | Strong | C=O stretch (Conjugated Carboxylic Acid) | [2] |

| ~1450 | Medium | C-H bend (Methyl and Methylene) | Predicted |

| ~1300 | Medium | C-O stretch (Carboxylic Acid) | Predicted |

| ~1200 | Medium | C-N stretch | Predicted |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | Broad Singlet | 2H | -COOH (Carboxylic Acid Protons) |

| ~6.8 | Doublet | 1H | H-5 (Pyrrole Ring) |

| ~6.5 | Doublet | 1H | H-4 (Pyrrole Ring) |

| ~3.8 | Singlet | 2H | -CH₂- (Methylene Protons) |

| ~3.6 | Singlet | 3H | -CH₃ (N-Methyl Protons) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | C=O (Non-conjugated Carboxylic Acid) |

| ~168 | C=O (Conjugated Carboxylic Acid) |

| ~130 | C-2 (Pyrrole Ring, C-CH₂) |

| ~125 | C-5 (Pyrrole Ring, C-H) |

| ~115 | C-3 (Pyrrole Ring, C-COOH) |

| ~110 | C-4 (Pyrrole Ring, C-H) |

| ~35 | -CH₂- (Methylene Carbon) |

| ~33 | -CH₃ (N-Methyl Carbon) |

Mass Spectrometry (MS) (Predicted)

| m/z | Relative Abundance | Assignment |

| 183 | Moderate | [M]⁺ (Molecular Ion) |

| 138 | High | [M - COOH]⁺ (Loss of Carboxyl Group) |

| 120 | Moderate | [M - COOH - H₂O]⁺ (Subsequent Loss of Water) |

| 94 | High | [M - COOH - CH₂COOH]⁺ (Loss of both side chains) |

Ultraviolet-Visible (UV-Vis) Spectroscopy (Predicted)

| λmax (nm) | Molar Absorptivity (ε) | Solvent | Assignment |

| ~210-220 | Low to Moderate | Methanol | π → π* transition |

| ~260-270 | Low | Methanol | n → π* transition |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data presented above.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Methodology:

-

Sample Preparation: A small amount of the solid sample (2-3 mg) is finely ground with potassium bromide (KBr, ~100 mg) using an agate mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

-

Instrument: A Fourier-Transform Infrared Spectrometer.

-

Data Acquisition: A background spectrum of the KBr pellet holder is recorded. The sample pellet is then placed in the holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Methodology:

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

Instrument: A high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Acquisition:

-

¹H NMR: The proton NMR spectrum is acquired to determine the chemical shift, integration, and multiplicity of the different types of protons.

-

¹³C NMR: The carbon NMR spectrum is acquired, usually with proton decoupling, to identify the chemical shifts of the unique carbon atoms.

-

-

Analysis: The chemical shifts, coupling constants, and integration values are analyzed to elucidate the structure of the molecule.

-

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Methodology:

-

Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer.

-

Ionization: The sample is ionized using an appropriate technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion is measured by a detector.

-

Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions, which provides information about the molecular weight and structure.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Objective: To study the electronic transitions within the molecule.

-

Methodology:

-

Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., methanol or ethanol).

-

Instrument: A dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: The absorbance of the sample is measured over a range of wavelengths (typically 200-800 nm), with a reference cuvette containing the pure solvent.

-

Analysis: The wavelength of maximum absorbance (λmax) is identified, which corresponds to electronic transitions within the molecule's chromophores.

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a novel chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide on the Solubility of (3-Carboxy-1-methyl-1H-pyrrol-2-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation, and overall therapeutic efficacy. This technical guide addresses the solubility of (3-Carboxy-1-methyl-1H-pyrrol-2-yl)acetic acid. As of the date of this publication, specific quantitative solubility data for this compound is not extensively available in peer-reviewed literature. Consequently, this document provides a comprehensive framework for determining the solubility of (3-Carboxy-1-methyl-1H-pyrrol-2-yl)acetic acid through established experimental protocols. It is designed to equip researchers, scientists, and drug development professionals with the necessary methodologies to generate reliable and reproducible solubility data. This guide details the shake-flask method for achieving thermodynamic equilibrium and subsequent quantitative analysis by High-Performance Liquid Chromatography (HPLC), recognized as a gold-standard approach in the pharmaceutical industry.

Introduction to (3-Carboxy-1-methyl-1H-pyrrol-2-yl)acetic acid and the Importance of Solubility

(3-Carboxy-1-methyl-1H-pyrrol-2-yl)acetic acid is a dicarboxylic acid derivative of a substituted pyrrole. The presence of two carboxylic acid groups suggests that its solubility will be highly dependent on the pH of the aqueous medium, with increased solubility expected at pH values above its pKa due to deprotonation and salt formation. The pyrrole ring introduces a degree of aromatic character, which may influence its solubility in organic solvents.

In drug development, solubility is a cornerstone of the biopharmaceutical classification system (BCS) and a key determinant of a drug's absorption and bioavailability. Poor aqueous solubility can lead to incomplete absorption from the gastrointestinal tract, resulting in low and variable bioavailability and potential therapeutic failure. Therefore, a thorough understanding and quantitative determination of a compound's solubility in various physiologically relevant media are imperative during the early stages of drug discovery and lead optimization.

Quantitative Solubility Data

Table 1: Experimental Solubility Data for (3-Carboxy-1-methyl-1H-pyrrol-2-yl)acetic acid

| Solvent System | Temperature (°C) | pH | Experimentally Determined Solubility (mg/mL) | Method of Analysis |

| Purified Water | 25 | ~7.0 | HPLC | |

| Purified Water | 37 | ~7.0 | HPLC | |

| 0.1 M Phosphate Buffered Saline (PBS) | 37 | 7.4 | HPLC | |

| 0.1 M HCl (Simulated Gastric Fluid, pH ~1.2) | 37 | ~1.2 | HPLC | |

| pH 4.5 Acetate Buffer | 37 | 4.5 | HPLC | |

| pH 6.8 Phosphate Buffer | 37 | 6.8 | HPLC | |

| Methanol | 25 | N/A | HPLC | |

| Ethanol | 25 | N/A | HPLC | |

| Dimethyl Sulfoxide (DMSO) | 25 | N/A | HPLC |

Experimental Protocol for Thermodynamic Solubility Determination

The following protocol details the shake-flask method, which is a widely accepted technique for determining the thermodynamic solubility of a compound.[1][2][3][4]

3.1. Principle

An excess amount of the solid compound is agitated in a specific solvent system for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is quantified using a suitable analytical method, such as HPLC.

3.2. Materials and Equipment

-

(3-Carboxy-1-methyl-1H-pyrrol-2-yl)acetic acid (solid)

-

Selected solvents (e.g., water, PBS, buffers of various pH)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

3.3. Procedure

-

Preparation: Add an excess amount of solid (3-Carboxy-1-methyl-1H-pyrrol-2-yl)acetic acid to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment. A common starting point is to add approximately 5-10 mg of the compound to 1 mL of the chosen solvent.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient time to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments may be needed to determine the exact time to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To ensure complete removal of undissolved solids, either centrifuge the aliquot at high speed (e.g., 14,000 rpm for 10 minutes) or filter it through a 0.22 µm syringe filter.[1] Adsorption of the compound to the filter should be assessed.

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of (3-Carboxy-1-methyl-1H-pyrrol-2-yl)acetic acid in the same solvent system.

-

Analyze the standard solutions using a validated HPLC method to generate a calibration curve (peak area vs. concentration).

-

Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Calculate the concentration of the compound in the saturated solution using the calibration curve, accounting for the dilution factor.

-

3.4. HPLC Method Development

A reverse-phase HPLC method is generally suitable for the analysis of carboxylic acids.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The acidic mobile phase is necessary to ensure the carboxylic acid is in its protonated form for good chromatographic retention.

-

Detection: UV detection at a wavelength where the compound exhibits maximum absorbance.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: Typically 10-20 µL.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the determination of thermodynamic solubility using the shake-flask method.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While direct quantitative solubility data for (3-Carboxy-1-methyl-1H-pyrrol-2-yl)acetic acid remains to be published, this guide provides a robust framework for its determination. By following the detailed experimental protocol for the shake-flask method and employing quantitative HPLC analysis, researchers can generate high-quality, reliable solubility data. This information is critical for advancing the preclinical and formulation development of this compound, enabling informed decisions regarding its potential as a therapeutic agent. The provided templates and workflows are intended to standardize this process, ensuring data consistency and comparability across different research settings.

References

Bifunctional Pyrrole Derivatives: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold, a five-membered aromatic heterocycle containing a single nitrogen atom, stands as a cornerstone in medicinal chemistry. Its versatile structure has been a recurring motif in a multitude of natural products and synthetic molecules, demonstrating a broad spectrum of pharmacological activities.[1][2][3] This technical guide provides an in-depth exploration of the biological activities of bifunctional pyrrole derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. The content herein is curated to serve as a comprehensive resource for researchers, scientists, and professionals engaged in the field of drug discovery and development.

Anticancer Activity: Targeting Multiple Fronts

Pyrrole derivatives have emerged as a significant class of anticancer agents, exhibiting efficacy through various mechanisms of action.[4][5] Their ability to interact with multiple cellular targets makes them promising candidates for cancer therapy.[6]

A notable mechanism of action for many pyrrole-based compounds is the inhibition of protein kinases, which are crucial for cell signaling pathways that regulate proliferation, survival, and migration.[6] For instance, certain pyrrolo[2,3-d]pyrimidines have been identified as dual inhibitors of Aurora kinase A (AURKA) and Epidermal Growth Factor Receptor (EGFR).[7] Another key target is Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which plays a pivotal role in angiogenesis.[7] The well-known anticancer drug Sunitinib, which features a pyrrole core, is a multi-targeted receptor tyrosine kinase inhibitor.[6][8]

Furthermore, some pyrrole derivatives induce apoptosis, or programmed cell death, by modulating members of the Bcl-2 family.[7] Others have shown potent activity as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle and leading to cell cycle arrest.[9] The Hedgehog signaling pathway, which is aberrantly activated in several cancers, has also been identified as a target for certain 3-aroyl-1-arylpyrrole (ARAP) derivatives.[9]

Quantitative Anticancer Activity Data

| Compound Class | Target(s) | Cell Line(s) | IC50 / GI50 | Reference(s) |

| Pyrrolo[2,3-d]pyrimidines | AURKA / EGFR | Not Specified | 1.99 µM (AURKA), 3.76 nM (EGFR) | [7] |

| Pyrrolo[2,3-d]pyrimidines | VEGFR-2 | Not Specified | 11.9 nM, 13.6 nM | [7] |

| Pyrrolo[2,1-f][7][10][11]triazines | ALK | Enzyme & Cell-based | 3–57 nM (enzyme), 30–500 nM (cell) | [7] |

| 3-Aroyl-1-arylpyrroles (ARAPs) | Tubulin Polymerization | NCI-ADR-RES, Messa/Dx5MDR | Not Specified | [9] |

| Alkynylated Pyrrole Derivatives | Various | U251, A549, 769-P, HepG2, HCT-116 | 2.29 ± 0.18 µM (U251), 3.49 ± 0.18 µM (A549) for compound 12l | [12] |

| Pyrrole-2-carboxamides | MmpL3 (in M. tuberculosis) | M. tuberculosis | < 0.016 µg/mL | [13] |

| Pyrrole Derivatives | Various | LoVo, MCF-7, SK-OV-3 | Dose- and time-dependent cytotoxicity | [6][14] |

Experimental Protocol: In Vitro Anticancer Cytotoxicity Assay

A common method to assess the anticancer activity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Human cancer cell lines (e.g., LoVo, MCF-7, SK-OV-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[6][14]

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of the test pyrrole derivatives for a specified period (e.g., 24 or 48 hours).[6][14]

-

MTT Assay: After the treatment period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[6]

-

Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[6][14]

Signaling Pathway: EGFR/VEGFR Inhibition

Caption: Inhibition of EGFR/VEGFR signaling by bifunctional pyrrole derivatives.

Antimicrobial Activity: A Broad Spectrum of Action

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[8] Pyrrole derivatives have demonstrated significant potential in this area, exhibiting activity against a wide range of bacteria and fungi.[8][11][15][16]

Some pyrrole-containing compounds act by disrupting microbial cell membranes, while others inhibit essential metabolic pathways or interfere with genetic material.[5] For instance, certain pyrrolyl benzamide derivatives have been identified as inhibitors of InhA, an enoyl-ACP reductase from Mycobacterium tuberculosis.[7] Another target in M. tuberculosis is the membrane protein MmpL3, which is essential for mycolic acid transport and cell wall synthesis.[13]

Naturally occurring pyrroles, such as marinopyrroles and nargenicines, have also served as inspiration for the design of new antibacterial agents.[8]

Quantitative Antimicrobial Activity Data

| Compound Class | Target Organism(s) | MIC (Minimum Inhibitory Concentration) | Reference(s) |

| Pyrrolyl Benzamide Derivatives | Staphylococcus aureus, Escherichia coli | 3.12 - 12.5 µg/mL (S. aureus) | [8] |

| Monochloride-substituted Streptopyrroles | Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus | 0.7 - 2.9 µM | [8] |

| 3-Farnesylpyrrole | MRSA | 3.9 µg/mL | [8] |

| Phallusialides A-B | MRSA, Escherichia coli | 32 µg/mL (MRSA), 64 µg/mL (E. coli) | [8] |

| Pyrrole-2-carboxamides | Mycobacterium tuberculosis | < 0.016 µg/mL | [13] |

| Pyrrolo[2,3-b]pyrrole derivative 2 | Candida albicans | ~25% of clotrimazole's MIC | [17] |

| Pyrrolo[2,3-b]pyrrole derivative 3 | Staphylococcus aureus | Comparable to ciprofloxacin | [17] |

| Pyrrolo[3,2-d]pyrimidine derivatives | S. aureus, P. aeruginosa, E. coli, Salmonella | Varied activity | [18] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC of a compound is typically determined using a broth microdilution method.

-

Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium.[18]

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.[18]

-

Inoculation: Each well is inoculated with the microbial suspension. Positive (no compound) and negative (no inoculum) controls are included.[18]

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[16]

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[16][18]

Workflow: Antimicrobial Screening

Caption: A typical workflow for antimicrobial screening of pyrrole derivatives.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is implicated in a wide range of diseases.[19] Pyrrole derivatives, including well-known nonsteroidal anti-inflammatory drugs (NSAIDs) like tolmetin and ketorolac, have demonstrated significant anti-inflammatory properties.[8][20][21]

The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for the synthesis of pro-inflammatory prostaglandins.[19][20][22] Some newer derivatives have been designed to selectively inhibit COX-2 to reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[20][22]

In addition to COX inhibition, some pyrrole derivatives also target the lipoxygenase (LOX) pathway, which produces another class of inflammatory mediators called leukotrienes.[21] Furthermore, the inhibition of kinases such as Src, Syk, and TAK1 has been identified as a mechanism for the anti-inflammatory effects of certain pyrrole-chalcone hybrids.[23]

Quantitative Anti-inflammatory Activity Data

| Compound Class | Target(s) | Assay | IC50 | Reference(s) |

| Pyrrole derivatives | COX-2 | In vitro J774 COX-2 activity | 0.39 µM (for Celecoxib, reference) | [22] |

| Pyrrole derivative 1c | In vivo | Not Specified | Effective anti-nociceptive profile | [22][24] |

| Pyrrole derivative 3b | COX-1 / COX-2 | In vitro | 38.8-fold selective for COX-2 | [22] |

| Pyrrolopyridines 3i, 3l | In vivo | Carrageenan-induced paw edema | Significant activity | [20] |

Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-induced Paw Edema)

This is a widely used animal model to evaluate the acute anti-inflammatory activity of compounds.

-

Animal Model: Typically, rats or mice are used for this assay.[20]

-

Compound Administration: The test compounds are administered orally or intraperitoneally to the animals at a specific dose. A control group receives the vehicle, and a reference group receives a standard anti-inflammatory drug (e.g., diclofenac).[20]

-

Induction of Inflammation: After a set period, a sub-plantar injection of carrageenan solution is administered into the hind paw of each animal to induce localized inflammation and edema.[20]

-

Measurement of Paw Volume: The volume of the paw is measured at different time points after carrageenan injection using a plethysmometer.[20]

-

Data Analysis: The percentage of inhibition of edema is calculated for the treated groups compared to the control group.[20]

Signaling Pathway: COX/LOX Inhibition

Caption: Dual inhibition of COX and LOX pathways by bifunctional pyrrole derivatives.

Enzyme Inhibition: A Diverse Range of Targets

Beyond the targets already discussed, bifunctional pyrrole derivatives have been shown to inhibit a variety of other enzymes implicated in different diseases.

For instance, 2-cyanopyrrole derivatives have been identified as potent inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis.[25][26] This makes them potential agents for the treatment of hyperpigmentation disorders and for use in cosmetics.[25][26]

In the context of neurodegenerative diseases like Alzheimer's, certain 1,3-diaryl-pyrrole derivatives have shown selective inhibition of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE).[27] This selectivity is a desirable trait for potential Alzheimer's therapies.

Quantitative Enzyme Inhibition Data

| Compound Class | Target Enzyme | IC50 | Reference(s) |

| 2-Cyanopyrrole derivative A12 | Tyrosinase | 0.97 µM | [25][26] |

| 1,3-Diaryl-pyrrole derivative 3p | Butyrylcholinesterase (BChE) | 1.71 ± 0.087 µM | [27] |

| 1,3-Diaryl-pyrrole derivatives 3o, 3s | Butyrylcholinesterase (BChE) | 5.37 ± 0.36 µM (3o), 3.76 ± 0.25 µM (3s) | [27] |

Experimental Protocol: In Vitro Enzyme Inhibition Assay

The general procedure for an in vitro enzyme inhibition assay involves the following steps:

-

Reagents: Prepare a buffer solution, the target enzyme, a substrate for the enzyme, and the inhibitor (test compound).

-

Assay Setup: In a microplate, combine the enzyme, buffer, and varying concentrations of the inhibitor. A control without the inhibitor is also prepared.

-

Incubation: The mixture is incubated for a specific period to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: The substrate is added to initiate the enzymatic reaction.

-

Detection: The progress of the reaction is monitored by measuring the formation of a product or the depletion of the substrate over time, often using a spectrophotometer or fluorometer.

-

Data Analysis: The rate of the reaction is calculated for each inhibitor concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined.

Logical Relationship: Drug Discovery Process

Caption: The iterative process of drug discovery involving pyrrole derivatives.

References

- 1. rjpn.org [rjpn.org]

- 2. researchgate.net [researchgate.net]

- 3. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]

- 4. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biosynce.com [biosynce.com]

- 6. mdpi.com [mdpi.com]

- 7. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jmcs.org.mx [jmcs.org.mx]

- 16. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria | Auctores [auctoresonline.org]

- 19. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. iris.unina.it [iris.unina.it]

- 23. Pyrrole-Derivative of Chalcone, (E)-3-Phenyl-1-(2-Pyrrolyl)-2-Propenone, Inhibits Inflammatory Responses via Inhibition of Src, Syk, and TAK1 Kinase Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Frontiers | Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors [frontiersin.org]

- 26. Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stability and Storage of 2-(Carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic Acid and Related Pyrrole Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(Carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid and other related pyrrole-3-carboxylic acid derivatives. Due to the limited availability of specific stability data for the title compound, this guide consolidates information from studies on analogous pyrrole structures to infer potential stability characteristics and provide best-practice recommendations for handling and storage.

General Stability Profile of Pyrrole Carboxylic Acids

Pyrrole-containing molecules, particularly those with carboxylic acid functionalities, are susceptible to degradation under various environmental conditions. The stability of these compounds is significantly influenced by the nature and position of substituents on the pyrrole ring.

Key Factors Influencing Stability:

-

pH: Pyrrole derivatives have shown instability in both acidic and alkaline media. Hydrolysis of the carboxylic acid and other functional groups can occur, and the pyrrole ring itself can be susceptible to degradation under harsh pH conditions. Studies on some pyrrole derivatives indicate they are most stable in a neutral medium.[1][2]

-

Light (Photostability): Many pyrrole compounds are known to be photolabile.[1][2] Exposure to UV or visible light can induce photodegradation, leading to the formation of impurities. The extent of photodegradation can be dependent on the substituents present on the pyrrole ring.[3][4]

-

Oxidation: The pyrrole ring can be susceptible to oxidation. The presence of oxidizing agents, such as hydrogen peroxide, can lead to the degradation of pyrrole derivatives. The sensitivity to oxidation can be modulated by the electronic properties of the ring substituents.[1][2]

-

Temperature (Thermal Stability): Elevated temperatures can accelerate degradation processes. While some pyrrole-based colorants have shown good thermal stability, N-methyl-2-pyrrolidone has been found to decompose at high temperatures.[5][6] Thermal degradation can lead to the formation of various small molecule fragrance compounds in certain N-alkylpyrrole derivatives.[7]

The following DOT script illustrates the interplay of factors affecting the stability of pyrrole carboxylic acid derivatives.

Caption: Factors influencing the degradation of pyrrole carboxylic acids.

Comparative Stability Data of Pyrrole Derivatives

| Compound Class | Stress Condition | Observation |

| Pyrrolo[3,4-c]pyridine-1,3-dione derivatives | Alkaline medium | Extremely unstable[1][2] |

| Acidic medium | Labile[1][2] | |

| Neutral medium | Stable[1][2] | |

| Light | Photolabile[1][2] | |

| Oxidizing agents | Sensitivity depends on chemical structure[1][2] | |

| Free pyrrole acids | Hydrolysis (pH 2.0, 7.4, 9.0) | Unstable, particularly at pH 2.0.[8] |

| Pyrrole moieties in pesticides | Photodegradation | Undergo both direct and indirect photodegradation. Rate is substituent-dependent.[3][4] |

| N-methyl-2-pyrrolidone (NMP) | High Temperature (>500°F) | Significant decomposition.[6] |

| N-alkylpyrrole derivatives | Thermal Degradation | Decompose to form smaller fragrance compounds.[7] |

Recommended Storage and Handling

Based on the general stability profile of related compounds, the following storage and handling procedures are recommended for this compound to ensure its integrity:

-

Storage Temperature: Store in a cool place. Refrigeration (2-8 °C) is advisable for long-term storage.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

-

Container: Keep the container tightly closed to prevent moisture absorption and exposure to air.

-

Light Protection: Protect from light by using an opaque or amber-colored container.

-

Ventilation: Store in a well-ventilated area.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong acids.

Experimental Protocol: Forced Degradation Study

To definitively determine the stability of this compound, a forced degradation study is essential. The following is a generalized protocol based on ICH guidelines and practices for similar compounds.[9]

Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3% and 30%

-

High-purity water

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Buffers of various pH values (e.g., pH 4, 7, 9)

Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD)

-

LC-MS system for identification of degradation products

-

pH meter

-

Photostability chamber

-

Oven

Experimental Workflow:

The following DOT script outlines a typical workflow for a forced degradation study.

Caption: Workflow for a forced degradation study.

Methodology:

-

Acid Hydrolysis:

-

Treat a solution of the compound with 0.1 M HCl at room temperature.

-

If no degradation is observed, increase the acid concentration to 1 M and/or elevate the temperature (e.g., 60 °C).

-

Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

-

Base Hydrolysis:

-

Treat a solution of the compound with 0.1 M NaOH at room temperature.

-

If no degradation is observed, increase the base concentration to 1 M and/or elevate the temperature.

-

Analyze samples at various time points.

-

-

Oxidative Degradation:

-

Treat a solution of the compound with 3% H₂O₂ at room temperature.

-

If necessary, increase the H₂O₂ concentration to 30%.

-

Analyze samples at various time points.

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat in an oven (e.g., 70 °C).

-

Also, heat a solution of the compound.

-

Analyze samples at various time points.

-

-

Photolytic Degradation:

-

Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

A control sample should be protected from light.

-

Analyze samples after the exposure period.

-

Analysis:

-

For each stress condition, analyze the samples by a suitable stability-indicating HPLC method to determine the percentage of degradation and to detect the formation of any degradation products.

-

For significant degradation products, use LC-MS to determine their mass and aid in structure elucidation.

Conclusion

While a definitive stability profile for this compound requires a dedicated forced degradation study, the information available for related pyrrole carboxylic acid derivatives suggests a potential for instability under conditions of extreme pH, light exposure, and in the presence of oxidizing agents. Proper storage and handling, as outlined in this guide, are crucial for maintaining the quality and integrity of this compound for research and development purposes. The provided experimental framework for a forced degradation study offers a robust starting point for a thorough stability assessment.

References

- 1. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Exploring the photodegradation of pyrroles – Environmental Chemistry | ETH Zurich [envchem.ethz.ch]

- 4. mcneill-group.org [mcneill-group.org]

- 5. mdpi.com [mdpi.com]

- 6. US4168226A - Thermal stabilization of N-methyl-2-pyrrolidone - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

An In-depth Technical Guide to the Reactivity of Carboxylic Acid Groups in Pyrrole Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrole, a fundamental five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] The incorporation of a carboxylic acid moiety onto the pyrrole ring introduces a versatile functional handle, significantly influencing the molecule's physicochemical properties and providing a key site for synthetic modification. Understanding the reactivity of this carboxylic acid group—governed by the electron-rich nature of the pyrrole ring and the substituent's position—is critical for the rational design and synthesis of novel therapeutics. This guide provides a comprehensive analysis of the key reactions of pyrrole carboxylic acids, including decarboxylation, esterification, and amidation, supported by quantitative data, detailed experimental protocols, and logical workflow diagrams.

Introduction: The Pyrrole Carboxylic Acid Scaffold

The pyrrole ring is characterized as a π-excessive system, where the lone pair of the nitrogen atom participates in the aromatic sextet. This electron delocalization leads to high electron density at the ring carbons, making pyrrole highly reactive towards electrophiles.[1] When a carboxylic acid group is attached, its reactivity is modulated by a combination of the ring's inherent electronic effects and the group's position (C2 vs. C3). These compounds are crucial intermediates in the synthesis of a wide range of pharmaceuticals, including anti-inflammatory agents, kinase inhibitors, and antibacterial drugs.[1][2] This guide focuses on the principal transformations of the carboxylic acid group itself, providing the foundational chemical knowledge required for its strategic manipulation in drug development.

Electronic Properties and Acidity

The acidity of the carboxylic acid proton is a primary determinant of its reactivity, particularly in base-mediated reactions. The position of the carboxyl group on the pyrrole ring has a notable impact on its acid dissociation constant (pKa). The electron-withdrawing nature of the carboxylic acid group deactivates the pyrrole ring, but the overall electronic environment is a balance between the inductive effect of the substituent and the mesomeric effect of the ring.

Pyrrole-2-carboxylic acid is generally more acidic than its 3-substituted counterpart. This is attributed to the greater ability of the C2 position to stabilize the resulting carboxylate anion through resonance and proximity to the ring heteroatom.

| Compound | Structure | pKa (at 25°C) |

| Pyrrole-2-carboxylic acid |  | 4.45[3][4] |

| Pyrrole-3-carboxylic acid |  | 4.453[4] |

Note: While sources point to very similar pKa values, subtle differences in reactivity are often observed due to kinetic factors and the stability of reaction intermediates.

Key Reactions of the Carboxylic Acid Group

The carboxylic acid moiety on a pyrrole ring can undergo several key transformations essential for building molecular complexity. The primary reactions include decarboxylation, esterification, and amidation.

digraph "Reactivity_Pathways" {

graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, width=7.5, bgcolor="#FFFFFF"];

node [shape=box, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"];

edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes

PyrroleCOOH [label="Pyrrole Carboxylic Acid\n(R-COOH)", fillcolor="#F1F3F4", fontcolor="#202124", shape=rectangle, style="filled,rounded"];

Decarboxylation [label="Decarboxylation", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Esterification [label="Esterification", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Amidation [label="Amidation", fillcolor="#34A853", fontcolor="#FFFFFF"];

PyrroleH [label="Pyrrole\n(R-H)", fillcolor="#F1F3F4", fontcolor="#202124", shape=rectangle, style="filled,rounded"];

Ester [label="Ester\n(R-COOR')", fillcolor="#F1F3F4", fontcolor="#202124", shape=rectangle, style="filled,rounded"];

Amide [label="Amide\n(R-CONR'R'')", fillcolor="#F1F3F4", fontcolor="#202124", shape=rectangle, style="filled,rounded"];

// Edges

PyrroleCOOH -> Decarboxylation [label=" Heat, Acid"];

Decarboxylation -> PyrroleH;

PyrroleCOOH -> Esterification [label=" R'OH, H+"];

Esterification -> Ester;

PyrroleCOOH -> Amidation [label=" R'R''NH,\nCoupling Agent"];

Amidation -> Amide;

}

Figure 2. Mechanism of acid-catalyzed decarboxylation of pyrrole-2-carboxylic acid.

Esterification

Esterification is a fundamental transformation for modifying the solubility, polarity, and reactivity of pyrrole-based compounds. The reaction typically involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer Esterification) or using activating agents for milder conditions.[5][6]

Substrate Reagents/Catalyst Solvent Conditions Yield Reference Aromatic Carboxylic Acids POCl₃, Methanol Methanol Room Temp, 2h Quantitative [7] 1H-Pyrrole CCl₄, Methanol, Fe(acac)₃ Methanol 105°C, 3h Quantitative [8] Pyrrole Trichloroacetyl chloride, then Ethanol/HCl Ether, Ethanol RT, then Reflux 91-92% [9]

Amidation

The formation of an amide bond is one of the most important reactions in drug development, linking the pyrrole core to other fragments or pharmacophores. Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[10] Therefore, the carboxylic acid must first be activated using a coupling reagent. Common reagents include carbodiimides (e.g., DCC, EDC) and uronium/phosphonium salts (e.g., HATU, HBTU, PyBOP), which convert the carboxylic acid into a highly reactive intermediate that is readily attacked by the amine.[11][12]

The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) is a highly effective method known for rapid reaction times and suppression of racemization.[10][12]

| Substrate | Amine | Coupling Reagent | Base | Solvent | Yield | Reference |

| :--- | :--- | :--- | :--- | :--- | :--- |

| Carboxylate Salts | Various Amines | HBTU | Hünig's Base | N/A | Good to Excellent |[13] |

| Pyrrole-pyrimidine acid | Various Amines | HATU | N/A | N/A | High Yields |[14] |

| General Carboxylic Acid | General Amine | HATU | DIPEA or TEA | DMF | High |[10][12] |

| Carboxylic Acids | Various Amines | Thionyl Chloride (SOCl₂) | N/A | N/A | Excellent |[15] |

```dot

digraph "Amide_Synthesis_Workflow" {

graph [splines=true, overlap=false, nodesep=0.5, width=7.5, bgcolor="#FFFFFF"];

node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, margin="0.2,0.1"];

edge [fontname="Arial", fontsize=9, color="#202124"];

// Nodes

Start [label="Dissolve Pyrrole Carboxylic Acid,\nCoupling Agent (e.g., HATU),\nand Base (e.g., DIPEA) in aprotic solvent (DMF)", fillcolor="#F1F3F4", fontcolor="#202124"];

Activation [label="Carboxylic Acid Activation\n(Formation of OAt-active ester)", fillcolor="#FBBC05", fontcolor="#202124"];

AmineAdd [label="Add Amine Component", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Reaction [label="Stir at Room Temperature\n(30-60 min)", fillcolor="#F1F3F4", fontcolor="#202124"];

Workup [label="Aqueous Workup\n(e.g., Dilute with H₂O, Extract with Organic Solvent)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Purification [label="Purification\n(e.g., Column Chromatography)", fillcolor="#F1F3F4", fontcolor="#202124"];

Product [label="Isolated Amide Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges

Start -> Activation;

Activation -> AmineAdd;

AmineAdd -> Reaction;

Reaction -> Workup;

Workup -> Purification;

Purification -> Product;

}

References

- 1. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrole-2-carboxylic acid | 634-97-9 [chemicalbook.com]

- 4. Pyrrole-3-carboxylic acid CAS#: 931-03-3 [m.chemicalbook.com]

- 5. athabascau.ca [athabascau.ca]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. researchgate.net [researchgate.net]

- 9. orgsyn.org [orgsyn.org]

- 10. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. benchchem.com [benchchem.com]

- 13. Amidation reactions from the direct coupling of metal carboxylate salts with amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

Tautomerism in Substituted Pyrrole-3-Carboxylic Acids: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrole-3-carboxylic acid derivatives are significant scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. The tautomeric nature of these molecules, particularly the potential for keto-enol and imine-enamine equilibria, is a critical but often overlooked aspect that can profoundly influence their physicochemical properties, biological activity, and ultimately, their efficacy and safety as therapeutic agents. Understanding and controlling the tautomeric landscape of these compounds is paramount for rational drug design and development.

This technical guide provides an in-depth exploration of tautomerism in substituted pyrrole-3-carboxylic acids. It summarizes key quantitative data, details relevant experimental and computational methodologies for tautomer analysis, and presents visual workflows to aid in the systematic study of these dynamic molecular systems.

The Landscape of Tautomerism in Pyrrole-3-Carboxylic Acids

Substituted pyrrole-3-carboxylic acids can exist in several tautomeric forms, primarily driven by the migration of a proton. The principal equilibrium of interest is the keto-enol tautomerism involving the pyrrole ring, where a 2-hydroxypyrrole-3-carboxylic acid (enol form) can isomerize to a 2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylic acid (keto form). Further complexity arises from potential imine-enamine tautomerism depending on the substitution pattern.

The position of this equilibrium is a delicate balance of several factors:

-

Electronic Effects of Substituents: Electron-donating or withdrawing groups on the pyrrole ring can significantly alter the relative stability of the tautomers.

-

Solvent Effects: The polarity of the solvent and its ability to form hydrogen bonds can stabilize one tautomer over another.

-

Intramolecular Hydrogen Bonding: The presence of substituents capable of forming intramolecular hydrogen bonds can lock the molecule into a specific tautomeric form.

-

pH: The ionization state of the carboxylic acid and other functional groups can influence the predominant tautomeric species.

A computational study on 2-hydroxypyrrole and its derivatives using MINDO/3 and MNDO methods highlighted that while substituent effects on tautomer stability could be predicted, the energy differences between some tautomers were small enough that medium effects, such as hydrogen bonding, were critical in determining the most stable form.[1]

Quantitative Analysis of Tautomeric Equilibria

| Compound/System | Substituent | Solvent | Method | Tautomeric Ratio (Keto:Enol) | Reference |

| 2-Hydroxypyridine | 5-NO2 | Various | UV/Vis | Varies with solvent polarity | [2] |

| 2-Phenacylpyridine | - | Aqueous | Spectrophotometry | pKT (enol/ketone) = 2.0 | [3] |

| 3-Phenacylpyridine | - | Aqueous | Spectrophotometry | pKT (enol/ketone) = 4.86 | [3] |

| 4-Phenacylpyridine | - | Aqueous | Spectrophotometry | pKT (enol/ketone) = 4.4 | [3] |

Note: This table is illustrative. Specific data for a broad range of substituted pyrrole-3-carboxylic acids is an active area of research.

Experimental Protocols for Tautomer Characterization

The determination of tautomeric ratios and the elucidation of the structures of the individual tautomers rely on a combination of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution. The observation of distinct sets of signals for different tautomers in slow exchange or averaged signals in fast exchange provides valuable information about the equilibrium.

Detailed Methodology:

-

Sample Preparation: Dissolve a precisely weighed sample of the substituted pyrrole-3-carboxylic acid in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, Methanol-d4) to a concentration of approximately 5-10 mg/mL. The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

1H NMR: Acquire a standard one-dimensional 1H NMR spectrum. Look for distinct signals for protons in different chemical environments corresponding to each tautomer. Integration of these signals can provide the tautomeric ratio. Key protons to monitor include the N-H, O-H (if observable), and pyrrole ring protons.

-

13C NMR: Acquire a 13C NMR spectrum. The chemical shifts of the carbonyl carbon (in the keto form) and the enolic carbon (C-OH) are significantly different and can be used to identify and quantify the tautomers.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for the unambiguous assignment of all proton and carbon signals for each tautomer, confirming their respective structures.

-

Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can provide information on the thermodynamics of the tautomeric equilibrium and the rate of interconversion. Changes in the chemical shifts and signal coalescence can be analyzed to determine the activation energy of the process.

A general review of the use of NMR spectroscopy to study tautomerism in heteroaromatic compounds provides a comprehensive overview of these techniques.[4]

UV/Vis Spectroscopy

UV/Vis spectroscopy can be a sensitive method for quantifying the ratio of tautomers, especially when the individual tautomers have distinct chromophores and their molar absorptivities are known or can be estimated.

Detailed Methodology:

-

Sample Preparation: Prepare a series of solutions of the compound in the solvent of interest at different, precisely known concentrations.

-

Spectrum Acquisition: Record the UV/Vis absorption spectrum for each solution over a relevant wavelength range.

-

Analysis: The position of the absorption maxima (λmax) for the keto and enol forms will differ. By comparing the spectrum of the compound with those of "fixed" keto and enol analogs (e.g., N-methylated and O-methylated derivatives, respectively), the contribution of each tautomer to the overall spectrum can be deconvoluted, allowing for the calculation of the tautomeric ratio. This approach has been successfully applied to study the tautomerism of substituted 2-hydroxypyridines.[2]

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for complementing experimental data and providing insights into the energetics of tautomerism.

Detailed Methodology:

-